molecular formula C25H21N3O B2445171 8-ethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-57-6

8-ethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2445171
CAS RN: 901021-57-6
M. Wt: 379.463
InChI Key: RLAZTQCYTKNITI-UHFFFAOYSA-N
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Description

Quinoline derivatives, like the one you mentioned, are a class of organic compounds with a bicyclic structure, consisting of a benzene ring fused to a pyridine at two adjacent carbon atoms . They are often used as building blocks in the synthesis of complex organic molecules, including many pharmaceuticals .


Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One common method is the Skraup synthesis, which involves the condensation of aniline and glycerol in the presence of sulfuric acid, followed by oxidation with nitrobenzene . Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzylamine with a carbonyl compound .


Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a fused bicyclic system, with a benzene ring attached to a pyridine ring. The position and nature of the substituents on the quinoline core can greatly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of the aromatic ring and the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives depend on their specific structure. Generally, these compounds are characterized by their stability, aromaticity, and the ability to form hydrogen bonds due to the presence of the nitrogen atom .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their structure and the target they interact with. Many quinoline derivatives exhibit biological activity, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with quinoline derivatives depend on their specific structure and properties. Some quinoline derivatives may be harmful if ingested, inhaled, or come into contact with skin. Always refer to the specific Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future research directions for quinoline derivatives are vast, given their wide range of biological activities. Efforts are being made to synthesize new quinoline derivatives with improved pharmacological properties and lesser side effects .

properties

IUPAC Name

8-ethoxy-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-3-29-20-13-14-23-21(15-20)25-22(16-26-23)24(18-11-9-17(2)10-12-18)27-28(25)19-7-5-4-6-8-19/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAZTQCYTKNITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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